2-(3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanoic acid
Overview
Description
2-(3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanoic acid is an organic compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a benzyl group and a propanoic acid moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanoic acid typically involves the condensation of o-phenylenediamine with benzylideneacetone, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods like crystallization and chromatography are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Benzimidazole alcohol derivatives.
Substitution: Benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The benzyl group and propanoic acid moiety can enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
- 2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanoic acid
- 2-(3-phenyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanoic acid
Uniqueness
2-(3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanoic acid is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzimidazole derivatives and can lead to unique applications and effects.
Properties
IUPAC Name |
2-(3-benzyl-2-oxobenzimidazol-1-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(16(20)21)19-15-10-6-5-9-14(15)18(17(19)22)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXAWLABKVFSKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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